REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8](Cl)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C([O-])([O-])=[O:16].[Na+].[Na+].CN[C@@H]1CCCC[C@H]1NC.Cl.[OH2:32]>CN[C@@H]1CCCC[C@H]1NC>[OH:32][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[C:8]([OH:16])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)C(=O)O)Cl
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
0.938 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
CuBr
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
CuBr
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
to give a deep purple solution
|
Type
|
ADDITION
|
Details
|
This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen
|
Type
|
STIRRING
|
Details
|
stirred for 20 h at 80° C
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
producing a dark yellow precipitate
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C(=C1)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.03 mmol | |
AMOUNT: MASS | 1.59 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |